molecular formula C14H17FN6 B11438226 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine

Cat. No.: B11438226
M. Wt: 288.32 g/mol
InChI Key: FYUMMMXKKHGORA-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a hydrazinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method involves the reaction of 2-fluorophenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenyl group enhances its binding affinity to these targets, while the hydrazinyl group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Uniqueness

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-hydrazinylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a hydrazinyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H17FN6

Molecular Weight

288.32 g/mol

IUPAC Name

[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C14H17FN6/c15-11-3-1-2-4-12(11)20-5-7-21(8-6-20)14-9-13(19-16)17-10-18-14/h1-4,9-10H,5-8,16H2,(H,17,18,19)

InChI Key

FYUMMMXKKHGORA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC(=C3)NN

Origin of Product

United States

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